Benzonitrile, 2-[(phenylsulfonyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-[(phenylsulfonyl)oxy]- is an aromatic organic compound characterized by the presence of a nitrile group (–CN) attached to a benzene ring, along with a phenylsulfonyl group (–SO2Ph) linked via an oxygen atom. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[(phenylsulfonyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of benzonitrile, 2-[(phenylsulfonyl)oxy]- often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenylsulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzonitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups depending on the nucleophile used.
Reduction: Primary amines derived from the nitrile group.
Oxidation: Sulfonic acids or sulfonates from the oxidation of the phenylsulfonyl group.
Scientific Research Applications
Benzonitrile, 2-[(phenylsulfonyl)oxy]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzonitrile, 2-[(phenylsulfonyl)oxy]- involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The phenylsulfonyl group acts as a leaving group, facilitating the substitution reaction with nucleophiles.
Comparison with Similar Compounds
Benzonitrile, 2-[(phenylsulfonyl)oxy]- can be compared with other similar compounds, such as:
Benzonitrile: Lacks the phenylsulfonyl group, making it less reactive in nucleophilic substitution reactions.
Phenylsulfonyl Chloride: Contains a sulfonyl chloride group instead of a nitrile group, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of benzonitrile, 2-[(phenylsulfonyl)oxy]- in various fields of research and industry.
Properties
CAS No. |
61622-16-0 |
---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
(2-cyanophenyl) benzenesulfonate |
InChI |
InChI=1S/C13H9NO3S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-9H |
InChI Key |
CJECNTWIOBRWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.